molecular formula C13H16N2O2 B4984943 N-allyl-N'-(1-phenylethyl)ethanediamide

N-allyl-N'-(1-phenylethyl)ethanediamide

Cat. No.: B4984943
M. Wt: 232.28 g/mol
InChI Key: GWJRRQPDJPBJLY-UHFFFAOYSA-N
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Description

N-allyl-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to one nitrogen atom and a 1-phenylethyl substituent (-CH₂CH(C₆H₅)) on the adjacent nitrogen. This compound belongs to the broader class of diamides, which are known for their versatile applications in medicinal chemistry, particularly as antimicrobial and enzyme-modulating agents.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJRRQPDJPBJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives vs. Hypothetical this compound

Compound Name Substituents Inhibition Zone (mm) Target Microorganisms
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Phenyl, 1-phenylethyl 14.0–16.0 Gram-negative, Gram-positive bacteria, Candida spp.
6-Amino-4-(4-fluorophenyl)-2-imino-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile 4-Fluorophenyl, 1-phenylethyl 12.0–15.0 Gram-negative bacteria
5-Acetyl-2-amino-6-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile Thiophen-2-yl, acetyl 13.0–14.5 Candida spp.
This compound (hypothetical) Allyl, 1-phenylethyl Not experimentally tested Predicted activity

Key Observations :

  • The 1-phenylethyl group, common in active pyridine derivatives (e.g., 14–16 mm inhibition zones), likely enhances lipophilicity and membrane penetration, a feature shared with this compound .
  • Thiophene-containing analogs (e.g., 13.0–14.5 mm inhibition zones) show specificity toward fungi, suggesting that this compound’s lack of heterocyclic substituents might reduce antifungal efficacy relative to antibacterial activity .

Functional Group Impact on Bioactivity

  • Allyl vs. Alkyl/Aryl Substituents : Allyl-containing derivatives may exhibit broader-spectrum activity due to electrophilic reactivity, whereas purely alkyl/aryl analogs (e.g., 153289-28-2) are more inert and may require higher concentrations for efficacy .
  • 1-Phenylethyl vs. Other Aromatic Groups : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced activity against Gram-negative bacteria, suggesting that this compound’s unsubstituted phenyl group may limit potency against resistant strains .

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